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Compound of Interest

Compound Name: Thiol-PEG2-acid

Cat. No.: B611343 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing Thiol-PEG2-acid, a

heterobifunctional linker, for the targeted modification of proteins and peptides. This reagent is

a valuable tool in bioconjugation, enabling the introduction of a polyethylene glycol (PEG)

spacer with a terminal carboxylic acid, which can be used for subsequent functionalization or

immobilization. The protocols outlined below detail the two primary strategies for conjugation:

targeting cysteine residues via the thiol group and modifying primary amines through the

carboxylic acid moiety.

Introduction to Thiol-PEG2-acid
Thiol-PEG2-acid is a versatile crosslinker featuring a terminal thiol (-SH) group and a

carboxylic acid (-COOH) group, separated by a two-unit polyethylene glycol (PEG) spacer.[1][2]

The thiol group offers a reactive handle for selective conjugation to cysteine residues in

proteins and peptides, or for immobilization onto gold surfaces.[1][3] The carboxylic acid can be

activated to react with primary amines, such as the N-terminus of a protein or the side chain of

lysine residues, forming stable amide bonds.[1] The inclusion of the hydrophilic PEG spacer

can enhance the solubility and stability of the modified biomolecule.

This bifunctionality makes Thiol-PEG2-acid a powerful tool for a variety of applications,

including:

PEGylation of Proteins and Peptides: To improve pharmacokinetic properties.
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Antibody-Drug Conjugates (ADCs): For the targeted delivery of therapeutic agents.

Surface Immobilization: For the development of biosensors and other diagnostic platforms.

PROTACs Synthesis: As a linker in the creation of proteolysis-targeting chimeras.

Chemical Properties and Reactivity
Below is a table summarizing the key properties of Thiol-PEG2-acid and the reactivity of its

functional groups.

Property Value

Molecular Formula C7H14O4S

Molecular Weight 194.25 g/mol

Thiol Group (-SH)

Reacts with maleimides, haloacetamides, and

other thiol-reactive groups to form stable

thioether bonds. The optimal pH for reaction

with maleimides is between 6.5 and 7.5. It can

also be used for immobilization on gold and

other metal surfaces.

Carboxylic Acid (-COOH)

Can be activated using carbodiimides, such as

EDC (1-Ethyl-3-(3-

dimethylaminopropyl)carbodiimide), in the

presence of N-hydroxysuccinimide (NHS) to

form an amine-reactive NHS ester. This ester

then reacts with primary amines (e.g., lysine

residues) at a pH range of 7.2-8.5 to form a

stable amide bond.

Experimental Protocols
Here, we provide detailed protocols for the two primary methods of protein and peptide

modification using Thiol-PEG2-acid.
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Protocol 1: Modification of Cysteine Residues via Thiol-
Maleimide Chemistry
This protocol describes the conjugation of Thiol-PEG2-acid to a protein or peptide containing a

free cysteine residue via a maleimide-functionalized target.

Workflow Diagram:
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Caption: Workflow for cysteine-specific protein modification.

Materials:

Protein or peptide with at least one free cysteine residue.

Maleimide-functionalized molecule (e.g., maleimide-activated fluorescent dye, biotin, or

drug).

Thiol-PEG2-acid.

Reaction Buffer: Phosphate-buffered saline (PBS) or other non-amine, non-thiol containing

buffer, pH 6.5-7.5.

Reducing agent (optional): TCEP (Tris(2-carboxyethyl)phosphine) or DTT (Dithiothreitol) if

disulfides need to be reduced.
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Quenching reagent: Free cysteine or β-mercaptoethanol.

Purification system: Size-exclusion chromatography (SEC), ion-exchange chromatography

(IEX), or reverse-phase high-performance liquid chromatography (RP-HPLC).

Procedure:

Protein/Peptide Preparation:

Dissolve the protein or peptide in the reaction buffer to a concentration of 1-10 mg/mL.

If the cysteine residues are in a disulfide bond, reduction may be necessary. Add a 10-fold

molar excess of TCEP and incubate for 30-60 minutes at room temperature. Note: If using

DTT, it must be removed before adding the maleimide reagent, as it also contains a thiol.

TCEP does not need to be removed.

Conjugation Reaction:

Immediately before use, dissolve the maleimide-functionalized molecule in a suitable

solvent (e.g., DMSO or DMF) to prepare a stock solution (e.g., 10 mM).

Add a 10- to 20-fold molar excess of the maleimide reagent to the protein/peptide solution.

Incubate the reaction for 2 hours at room temperature or overnight at 4°C, with gentle

mixing and protected from light if using a fluorescent maleimide.

Quenching the Reaction (Optional):

To stop the reaction, add a quenching reagent such as free cysteine or β-mercaptoethanol

to a final concentration of 10-50 mM to react with any excess maleimide reagent.

Purification:

Remove unreacted reagents and purify the conjugate using an appropriate

chromatography method.

Size-Exclusion Chromatography (SEC): Effective for separating the larger conjugate

from smaller, unreacted molecules.
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Ion-Exchange Chromatography (IEX): Can separate based on changes in charge

introduced by the modification.

Reverse-Phase HPLC (RP-HPLC): Particularly useful for peptide purification.

Characterization:

Confirm the successful conjugation and determine the degree of labeling using mass

spectrometry (e.g., ESI-MS or MALDI-TOF). An increase in mass corresponding to the

addition of the Thiol-PEG2-acid and the maleimide partner will be observed.

Protocol 2: Modification of Primary Amines via EDC/NHS
Chemistry
This protocol outlines the activation of the carboxylic acid group of Thiol-PEG2-acid with EDC

and NHS, followed by conjugation to primary amines (e.g., lysine residues) on a protein or

peptide.

Workflow Diagram:
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Caption: Workflow for amine-specific protein modification.

Materials:

Protein or peptide containing primary amines.
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Thiol-PEG2-acid.

Activation Buffer: MES buffer (0.1 M MES, 0.5 M NaCl, pH 4.5-6.0).

Reaction Buffer: Phosphate-buffered saline (PBS), pH 7.2-8.5, or borate buffer, pH 8.5. Avoid

buffers containing primary amines like Tris.

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide).

NHS (N-hydroxysuccinimide) or Sulfo-NHS.

Quenching Buffer: Hydroxylamine or an amine-containing buffer like Tris or glycine.

Purification system: SEC, IEX, or dialysis.

Procedure:

Reagent Preparation:

Equilibrate EDC and NHS/Sulfo-NHS to room temperature before opening.

Prepare a stock solution of Thiol-PEG2-acid in an anhydrous organic solvent like DMSO

or DMF.

Dissolve the protein or peptide in the reaction buffer to a concentration of 1-10 mg/mL. If

necessary, exchange the buffer to an amine-free buffer.

Activation of Thiol-PEG2-acid:

In a separate reaction, dissolve Thiol-PEG2-acid in the activation buffer.

Add a 2- to 10-fold molar excess of EDC and NHS/Sulfo-NHS to the Thiol-PEG2-acid
solution.

Incubate for 15-30 minutes at room temperature to form the NHS ester.

Conjugation Reaction:
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Add the activated Thiol-PEG2-acid solution to the protein/peptide solution. A 10- to 50-

fold molar excess of the activated linker over the protein is recommended as a starting

point.

Ensure the final pH of the reaction mixture is between 7.2 and 8.5 for efficient coupling to

primary amines.

Incubate for 2 hours at room temperature or overnight at 4°C with gentle mixing.

Quenching the Reaction:

Add the quenching buffer (e.g., hydroxylamine to a final concentration of 10-50 mM, or Tris

buffer to a final concentration of 20-50 mM) and incubate for 15-30 minutes to hydrolyze

any unreacted NHS esters.

Purification:

Remove unreacted reagents and byproducts by dialysis, SEC, or IEX chromatography.

Characterization:

Analyze the conjugate by SDS-PAGE, which will show an increase in molecular weight.

Confirm the modification and determine the degree of labeling by mass spectrometry.

Quantitative Data Summary
The following table provides a summary of typical reaction parameters for protein and peptide

modification with Thiol-PEG2-acid based on the chemistries of its functional groups. Optimal

conditions may vary depending on the specific biomolecule and should be determined

empirically.
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Parameter
Thiol-Maleimide
Conjugation

EDC/NHS Amine Coupling

pH 6.5 - 7.5
Activation: 4.5 - 6.0;

Conjugation: 7.2 - 8.5

Molar Ratio (Reagent:Protein) 10:1 to 20:1
10:1 to 50:1 (activated linker to

protein)

Reaction Time
2 hours at RT or overnight at

4°C

2 hours at RT or overnight at

4°C

Temperature 4°C to Room Temperature 4°C to Room Temperature

Typical Buffers
PBS, HEPES (non-amine, non-

thiol)

Activation: MES; Conjugation:

PBS, Borate

Signaling Pathways and Logical Relationships
The use of Thiol-PEG2-acid modified biomolecules is often a key step in more complex

biological studies or therapeutic applications. For instance, an antibody modified with Thiol-
PEG2-acid could be used to create an Antibody-Drug Conjugate (ADC) for targeted cancer

therapy.

Diagram of a General ADC Mechanism:
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Caption: General mechanism of action for an Antibody-Drug Conjugate.
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This diagram illustrates how an ADC, potentially synthesized using a Thiol-PEG2-acid linker,

targets and eliminates cancer cells. The antibody component of the ADC specifically binds to

antigens on the tumor cell surface, leading to internalization. Once inside the cell, the linker is

cleaved, releasing the cytotoxic drug and inducing apoptosis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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